1-Cycloheptyl-3-(2,5-dimethoxyphenyl)urea
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Overview
Description
1-Cycloheptyl-3-(2,5-dimethoxyphenyl)urea is a chemical compound with the molecular formula C16H24N2O3 and a molecular weight of 292.37 g/mol This compound is characterized by the presence of a cycloheptyl group attached to a urea moiety, which is further substituted with a 2,5-dimethoxyphenyl group
Preparation Methods
The synthesis of 1-Cycloheptyl-3-(2,5-dimethoxyphenyl)urea typically involves the reaction of cycloheptyl isocyanate with 2,5-dimethoxyaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: Cycloheptyl isocyanate and 2,5-dimethoxyaniline.
Reaction Conditions: The reaction is typically performed in an inert solvent such as dichloromethane or toluene, at a temperature range of 0-25°C.
Procedure: The 2,5-dimethoxyaniline is added dropwise to a solution of cycloheptyl isocyanate in the solvent, with continuous stirring. The reaction mixture is then allowed to stir for several hours until the reaction is complete.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
1-Cycloheptyl-3-(2,5-dimethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products of oxidation are typically the corresponding urea derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of various substituted derivatives.
Scientific Research Applications
1-Cycloheptyl-3-(2,5-dimethoxyphenyl)urea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: While not widely used in industrial applications, it serves as a reference compound in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Cycloheptyl-3-(2,5-dimethoxyphenyl)urea is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its urea and phenyl groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. Further research is needed to elucidate the precise pathways and molecular targets involved .
Comparison with Similar Compounds
1-Cycloheptyl-3-(2,5-dimethoxyphenyl)urea can be compared with other similar compounds, such as:
1-Cyclohexyl-3-(2,5-dimethoxyphenyl)urea: This compound has a cyclohexyl group instead of a cycloheptyl group. The difference in ring size can influence the compound’s reactivity and biological activity.
1-Cycloheptyl-3-(2,4-dimethoxyphenyl)urea: This compound has the methoxy groups at different positions on the phenyl ring, which can affect its chemical properties and interactions.
1-Cycloheptyl-3-(2,5-dichlorophenyl)urea:
Properties
IUPAC Name |
1-cycloheptyl-3-(2,5-dimethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-20-13-9-10-15(21-2)14(11-13)18-16(19)17-12-7-5-3-4-6-8-12/h9-12H,3-8H2,1-2H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPIRLGJMRPQPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)NC2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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